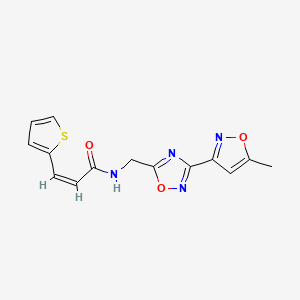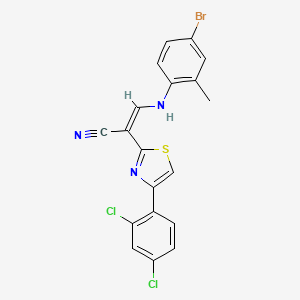![molecular formula C17H22ClNO3 B2940233 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate CAS No. 1005141-01-4](/img/structure/B2940233.png)
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane is a widely distributed, natural, oxygenated monoterpene . It is present in eucalyptus oil and has been found to activate both human TRPM8 and human TRPA1 .
Synthesis Analysis
The most common synthesis method for 7-oxanorbornanes, the class of compounds to which 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane belongs, is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .Molecular Structure Analysis
The molecular formula of 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane is C10H18O . Its average mass is 154.249 Da and its monoisotopic mass is 154.135757 Da .Chemical Reactions Analysis
7-Oxanorbornanes can generate useful polymers upon oxa ring openings . They can also be used in radical-induced alkene polymerizations .Physical And Chemical Properties Analysis
1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane is a colorless to pale yellow oily liquid with a camphor and cool herbal odor . It has a molecular weight of 154.28, a boiling point of 176177°C, a melting point of 11.5°C, a freezing point of 1°C, and a flash point of 4748°C .Applications De Recherche Scientifique
Synthesis and Potential Antitumor Applications
Synthesis of Derivatives for Antitumor Testing : The compound and its derivatives have been synthesized for potential antitumor applications. For instance, derivatives of methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate), including the p-chlorophenyl analogue, were synthesized using a Diels-Alder reaction but were found inactive against murine P388 lymphocytic leukemia (Anderson & Mulumba, 1984).
Applications in Biological Systems
Herbicide Induced Biological Effects : The compound has been studied for its effects on microtubule and microfilament organization in mouse 3T3 fibroblasts, indicating potential risks and mechanisms of action in non-target species. CIPC, a related compound, disrupts microtubule organization in plants and has shown similar disruptive effects in animal cells, suggesting broader biological impacts beyond its use as a herbicide (Oliver, Krawiec, & Berlin, 1978).
Mechanistic Insights and Molecular Interactions
Microreactor Technology Adaptation : The synthesis process of pharmaceutical intermediates incorporating structures similar to the target compound has been adapted to microreactor technology, demonstrating a move towards safer and more efficient production methods. This showcases the compound's relevance in modern pharmaceutical manufacturing (Rumi et al., 2009).
Herbicidal Activity and Environmental Impact
Effects on Plant Physiology : Research on isopropyl-N-(3-chlorophenyl) carbamate, closely related to the queried compound, has shown significant effects on the carbohydrate content of potato tubers under various storage conditions, highlighting the compound's impact on agricultural practices and plant physiology (Khurana, Randhawa, & Bajaj, 1985).
Mécanisme D'action
Target of Action
The primary targets of this compound are the human TRPM8 and human TRPA1 . These are ion channels that play crucial roles in sensory physiology, including pain perception and temperature sensation .
Mode of Action
The compound interacts with its targets by activating these ion channels . This activation leads to changes in the ion permeability of the cell membranes where these channels are located, affecting the transmission of sensory signals .
Biochemical Pathways
The activation of TRPM8 and TRPA1 can affect various biochemical pathways. For instance, it can influence the calcium signaling pathway , which plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Like other similar compounds, it is expected to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
The activation of TRPM8 and TRPA1 by this compound can lead to various molecular and cellular effects. For example, it can modulate the perception of pain and temperature, potentially leading to analgesic and cooling effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme temperatures or pH levels might affect the compound’s stability, while the presence of other molecules might influence its binding to its targets .
Propriétés
IUPAC Name |
(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-11(2)17-8-7-16(3,22-17)14(10-17)21-15(20)19-13-6-4-5-12(18)9-13/h4-6,9,11,14H,7-8,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTRIVAGADMFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OC(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

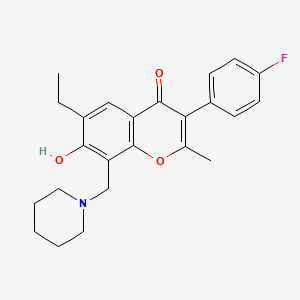
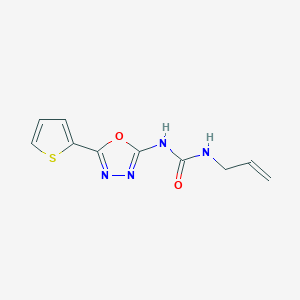
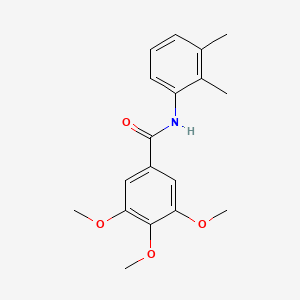
![2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2940154.png)
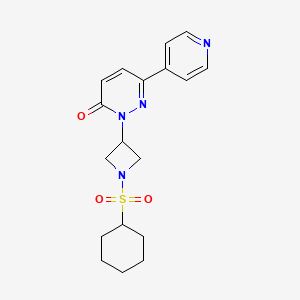
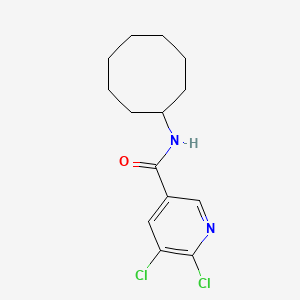
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2940158.png)
![2-Methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2940161.png)



